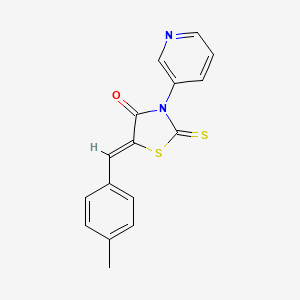![molecular formula C35H25NO4 B11652557 ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルは、複素環式化合物のクラスに属する複雑な有機化合物です。複数の芳香環と官能基を備えたユニークな構造を持つため、化学研究や産業用途において興味深い対象となっています。
準備方法
合成経路と反応条件
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルの合成は、通常、多段階の有機反応を含みます。一般的な方法の1つには、制御された条件下で1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデンと2,5-ジフェニル-1H-ピロールを縮合させることが含まれます。反応は通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの溶媒中で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路を使用する場合がありますが、より大規模に行われます。プロセスは収率と純度を最適化しており、一貫した品質を確保するために、自動反応器と連続フローシステムを頻繁に使用しています。反応条件は厳重に監視され、再結晶またはクロマトグラフィーなどの精製ステップが採用され、最終生成物が単離されます。
化学反応の分析
反応の種類
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができ、カルボン酸またはケトンを形成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、アルコールまたはアルカンを形成します。
置換: この化合物中の芳香環は、硝酸または臭素などの試薬を使用して、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)
還元: 水素ガス(H₂)、パラジウム担持炭素(Pd/C)
置換: 硝酸(HNO₃)、臭素(Br₂)
生成される主要な生成物
酸化: カルボン酸、ケトン
還元: アルコール、アルカン
置換: ニトロ化合物、ハロゲン化化合物
科学研究への応用
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発において、潜在的な治療用途について調査されています。
産業: 染料やポリマーなどの特殊化学物質や材料の生産に使用されています。
科学的研究の応用
ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It may be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
作用機序
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん作用を示す可能性があります。
類似の化合物との比較
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルは、以下のような他の類似の化合物と比較することができます。
インドール誘導体: 抗ウイルス作用や抗がん作用など、さまざまな生物活性で知られています.
ベンゾチアジアジン誘導体: 抗菌作用や降圧作用などのさまざまな薬理作用を示します.
4-{3-[(1,3-ジオキソ-1,3-ジヒドロ-2H-インデン-2-イリデン)メチル]-2,5-ジフェニル-1H-ピロール-1-イル}ベンゾエートエチルのユニークさは、その特定の構造にあり、これは独特の化学的および生物学的特性を付与し、研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- ETHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-BENZO[DE]ISOQUINOLIN-2-YL)BENZOATE
- 4-((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)-2-METHOXYPHENYL 2-FUROATE
Uniqueness
ETHYL 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE is unique due to its combination of multiple aromatic and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C35H25NO4 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
ethyl 4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C35H25NO4/c1-2-40-35(39)25-17-19-27(20-18-25)36-31(23-11-5-3-6-12-23)22-26(32(36)24-13-7-4-8-14-24)21-30-33(37)28-15-9-10-16-29(28)34(30)38/h3-22H,2H2,1H3 |
InChIキー |
ORJNUOIZSHZYJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)

![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)

![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)

![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
